O-Benzyl-D-alanine toluene-p-sulphonate

Catalog No.
S674404
CAS No.
41036-32-2
M.F
C17H21NO5S
M. Wt
351.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-Benzyl-D-alanine toluene-p-sulphonate

CAS Number

41036-32-2

Product Name

O-Benzyl-D-alanine toluene-p-sulphonate

IUPAC Name

benzyl (2R)-2-aminopropanoate;4-methylbenzenesulfonic acid

Molecular Formula

C17H21NO5S

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C10H13NO2.C7H8O3S/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,8H,7,11H2,1H3;2-5H,1H3,(H,8,9,10)/t8-;/m1./s1

InChI Key

NWOPHJSSBMABBD-DDWIOCJRSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C(=O)OCC1=CC=CC=C1)N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C(=O)OCC1=CC=CC=C1)N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C[C@H](C(=O)OCC1=CC=CC=C1)N

Synthesis and Chemical Properties:

D-Alanine benzyl ester p-toluenesulfonate, also known as O-Benzyl-D-alanine toluene-p-sulphonate, is a synthetically derived chemical compound. It can be prepared through the reaction of D-alanine with benzyl bromide and p-toluenesulfonyl chloride []. This compound possesses the following key chemical properties:

  • Molecular formula: C₁₇H₂₁NO₅S []
  • Molecular weight: 351.42 g/mol []
  • CAS number: 41036-32-2 []
  • Appearance: White crystalline solid []

Applications in Organic Synthesis:

D-Alanine benzyl ester p-toluenesulfonate finds use as a versatile building block in organic synthesis due to the presence of the following functional groups:

  • Protected amine: The benzyl group serves as a protecting group for the amine functionality, allowing for selective modification of other parts of the molecule [].
  • Activated carboxylic acid: The p-toluenesulfonyl group activates the carboxylic acid moiety, facilitating its participation in various reactions like peptide bond formation and esterification.

These features make D-Alanine benzyl ester p-toluenesulfonate a valuable reagent for synthesizing various complex organic molecules, including:

  • Peptides: The activated carboxylic acid can be coupled with other amino acid derivatives to form peptides, which are essential building blocks of proteins [].
  • Heterocycles: The molecule can be incorporated into the synthesis of various heterocyclic compounds, which are ring structures containing atoms like nitrogen, oxygen, or sulfur, and play crucial roles in medicinal chemistry [].

Other Potential Applications:

While not as extensively explored as its applications in organic synthesis, D-Alanine benzyl ester p-toluenesulfonate has been investigated for other potential uses, such as:

  • Antimicrobial activity: Studies suggest that the compound may exhibit some antibacterial and antifungal properties, although further research is needed to determine its efficacy and mechanism of action [].
  • Enzyme inhibitor development: The molecule's structure could potentially be modified to create inhibitors for specific enzymes, which could have implications in drug discovery [].

O-Benzyl-D-alanine toluene-p-sulphonate, also known as D-alanine benzyl ester p-toluenesulfonate or D-Alanine Benzyl Ester Tosylate (DBAT), is a synthetic derivative of the amino acid D-alanine. It is formed by attaching a benzyl group to the amino group of D-alanine and a tosylate group (p-toluenesulfonate) to the carboxylic acid group []. DBAT is a valuable intermediate in organic synthesis, particularly in peptide chemistry [].


Molecular Structure Analysis

DBAT has a unique molecular structure with several key features:

  • Central Carbon Chain

    The core structure is a three-carbon chain with a carboxylic acid group (COOH) at one end and an amino group (NH2) at the other. The central carbon (marked chiral in the image below) is responsible for D-alanine's chirality [].

  • Benzyl Group

    A benzyl group (C6H5CH2) is attached to the nitrogen atom of the amino group, making it a protected amine [].

  • Tosylate Group

    A tosylate group (CH3C6H4SO2O) is linked to the carboxylic acid group through an ester bond. The tosylate group acts as a leaving group in various synthetic reactions [].

         O           O=C-CH(CH3)-NH-CH2-C6H5         ||             |         OSO2-           CH3

Chemical Reactions Analysis

DBAT is a versatile intermediate used in peptide synthesis due to its ability to participate in various chemical reactions:

  • Peptide Coupling: The key reaction is its participation in peptide bond formation. The activated ester bond of DBAT readily reacts with the free amine group of another amino acid, forming a new peptide bond and releasing the tosylate group as a leaving group []. This reaction is often mediated by coupling reagents to enhance efficiency.
DBAT + H2N-R -> R-CO-CH(CH3)-NH-CH2-C6H5 + Tosylate- (example)
  • Deprotection: The benzyl group can be removed under specific conditions (hydrogenation or Birch reduction) to regenerate the free amino group, allowing further manipulation of the peptide chain.

Physical And Chemical Properties Analysis

Specific data on DBAT's physical and chemical properties is limited, but some general characteristics can be inferred:

  • Physical State: Likely a white crystalline solid at room temperature [].
  • Melting Point: Not readily available but expected to be above room temperature due to its relatively large size.
  • Boiling Point: Decomposes at high temperatures before boiling due to the presence of the ester bond.
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and dimethylformamide due to the aromatic groups. May have limited solubility in water due to the charged tosylate group.
  • Stability: Relatively stable under dry conditions but can hydrolyze (decompose) in the presence of moisture or acids, breaking down the ester bond [].

DBAT itself does not have a known biological mechanism of action. Its primary function is as a synthetic intermediate for creating peptides with specific D-alanine configurations. The resulting peptides may then have various biological activities depending on their structure.

  • Potential Irritant: The compound may be an irritant to the skin, eyes, and respiratory system. Wear appropriate personal protective equipment (PPE) when handling.
  • Suspected Carcinogen: Tosylate groups have been linked to potential carcinogenicity in some studies. Handle with care and avoid unnecessary exposure.
  • Proper Disposal: Follow recommended procedures for disposal of organic chemicals.

Other CAS

41036-32-2

Dates

Modify: 2023-08-15

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